molecular formula C27H28F2IN5O B051147 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine CAS No. 124436-31-3

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine

Cat. No. B051147
CAS RN: 124436-31-3
M. Wt: 603.4 g/mol
InChI Key: KLFMCCLJVZSQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine, also known as BF-azido, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine-based compound that has been synthesized for its potential use in various applications, including drug development and molecular imaging.

Scientific Research Applications

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of molecular imaging, where it can be used as a positron emission tomography (PET) tracer. PET is a non-invasive imaging technique that can be used to visualize the distribution of a specific molecule in the body. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to bind to the sigma-1 receptor, which is overexpressed in various types of cancer cells. This makes it a potential candidate for imaging cancerous tumors.

Mechanism of Action

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine binds to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The sigma-1 receptor has been shown to be overexpressed in various types of cancer cells, making it a potential target for cancer therapy. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a potential candidate for the development of sigma-1 receptor-targeted therapies.
Biochemical and Physiological Effects:
1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to have low toxicity in vitro, making it a promising candidate for further development. It has also been shown to have good stability in vivo, which is important for its potential use as a PET tracer. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to have a high binding affinity for the sigma-1 receptor, which makes it a potential candidate for the development of sigma-1 receptor-targeted therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine is its potential use as a PET tracer for cancer imaging. It has been shown to have high affinity and selectivity for the sigma-1 receptor, which is overexpressed in various types of cancer cells. However, one of the limitations of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine is its complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the development of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine. One potential direction is the development of sigma-1 receptor-targeted therapies for cancer treatment. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a potential candidate for the development of targeted therapies. Another potential direction is the development of new PET tracers for cancer imaging. 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine has shown promising results as a PET tracer, but further research is needed to determine its potential clinical applications. Additionally, the synthesis method of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine could be optimized to make it more accessible for widespread use in research.

Synthesis Methods

The synthesis of 1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine involves a multi-step process that includes the reaction of 4-iodoanisole with 4-fluorobenzyl bromide to produce 4-(4-fluorobenzyl)anisole. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(4-fluorobenzyl)piperazine. Finally, this compound is reacted with sodium azide and iodine to produce the desired product, 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine.

properties

CAS RN

124436-31-3

Product Name

1-(2-(Bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine

Molecular Formula

C27H28F2IN5O

Molecular Weight

603.4 g/mol

IUPAC Name

1-[2-(4-azido-3-iodophenyl)ethyl]-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine

InChI

InChI=1S/C27H28F2IN5O/c28-23-6-2-21(3-7-23)27(22-4-8-24(29)9-5-22)36-18-17-35-15-13-34(14-16-35)12-11-20-1-10-26(32-33-31)25(30)19-20/h1-10,19,27H,11-18H2

InChI Key

KLFMCCLJVZSQJO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2)N=[N+]=[N-])I)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Other CAS RN

124436-31-3

synonyms

1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(2-(4-azido-3-iodophenyl)ethyl)piperazine
125I-FAPP

Origin of Product

United States

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